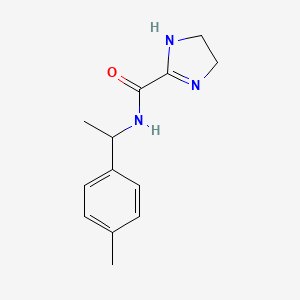

N-(1-(p-tolyl)ethyl)-4,5-dihydro-1H-imidazole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

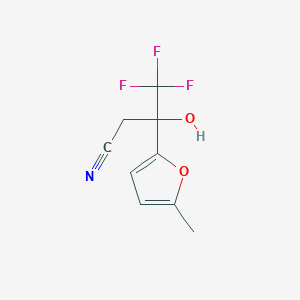

“N-(1-(p-tolyl)ethyl)-4,5-dihydro-1H-imidazole-2-carboxamide” is a complex organic compound. The “p-tolyl” part refers to a tolyl group, which is a functional group related to toluene . They have the general formula CH3C6H4−R, where R is a substituent . The “ethyl” part refers to an ethyl group (−CH2CH3), and “4,5-dihydro-1H-imidazole-2-carboxamide” suggests the presence of an imidazole ring, which is a five-membered planar ring with two non-adjacent nitrogen atoms .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. For example, the tolyl group is known to participate in various reactions, including nucleophilic substitutions . The imidazole ring is also reactive and can participate in various reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and reactivity. These properties can often be predicted based on the structure of the compound and its functional groups .Scientific Research Applications

DNA Interaction and Cellular Permeability

Pyrrole-imidazole (Py-Im) polyamides, chemicals that can specifically bind to DNA sequences, have shown varied cellular permeability depending on their structure. A study found that using a short ethylene diamine (Et) linker instead of the conventional beta-alanine-3,3'-diamino-N-methyldipropylamine (betaDa) linker significantly increased cellular permeability, which was size-dependent (Liu & Kodadek, 2009).

Corrosion Inhibition

Imidazoline derivatives have been investigated for their role as corrosion inhibitors, particularly in acid media. An electrochemical study demonstrated that certain imidazoline compounds are efficient corrosion inhibitors, offering protection at various concentrations. The study employed potentiodynamic polarization curves and electrochemical impedance spectroscopy (EIS) techniques, revealing that these compounds exhibit good inhibition efficiency due to their structural features, such as the presence of active nitrogen atoms (Cruz et al., 2004).

Antimicrobial Activity

N-(2-Phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides with various amine moieties have been designed and synthesized, showing excellent in vitro activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains. This research highlights the potential of these compounds as new anti-TB agents, demonstrating significant antimicrobial efficacy (Li et al., 2020).

Electrophysiological Activity

Research into N-substituted imidazolylbenzamides or benzene-sulfonamides has uncovered compounds with cardiac electrophysiological activity comparable to known selective class III agents. This discovery suggests the imidazol-1-yl moiety as a viable component for inducing class III electrophysiological activity, which is crucial for developing new therapeutic agents for cardiac arrhythmias (Morgan et al., 1990).

Chemical/Biological Applications

Imidazoles and their derivatives are crucial in medicinal chemistry due to their broad range of pharmacological activities. Their structural flexibility allows for diverse chemical modifications, making them integral in drug discovery for treating various diseases, including cancer, viral infections, and cardiovascular disorders. The imidazole nucleus, in particular, is a key synthetic target due to its significant presence in bioactive molecules (Kumar et al., 2017).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

N-[1-(4-methylphenyl)ethyl]-4,5-dihydro-1H-imidazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c1-9-3-5-11(6-4-9)10(2)16-13(17)12-14-7-8-15-12/h3-6,10H,7-8H2,1-2H3,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOPDHQDAXSBKCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)NC(=O)C2=NCCN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-chloro-4-(trifluoromethyl)phenyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea](/img/structure/B2422418.png)

![1-(2,3-Dimethoxyphenyl)-3-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)urea](/img/structure/B2422420.png)

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-[(2-fluorophenyl)amino]pyridine-3-carboxylate](/img/structure/B2422423.png)

![Tert-butyl 3-[amino(cyclopropyl)methyl]azetidine-1-carboxylate](/img/structure/B2422427.png)

![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(4-methylthiadiazol-5-yl)methanone](/img/structure/B2422436.png)

![[2-(2-Phenylethyl)pyrimidin-4-yl]methanol](/img/structure/B2422439.png)

![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2422441.png)